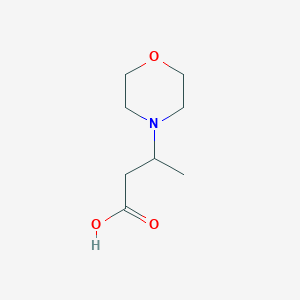

3-Morpholin-4-yl-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Morpholin-4-yl-butyric acid is an organic compound with the molecular formula C8H15NO3 It features a morpholine ring attached to a butyric acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-butyric acid typically involves the reaction of morpholine with butyric acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product . This reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Morpholin-4-yl-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Applications De Recherche Scientifique

3-Morpholin-4-yl-butyric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Morpholin-4-yl-butyric acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, influencing their activity. The butyric acid chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

2-Bromo-3-(morpholin-4-yl)propionic acid: Similar structure but with a bromo group, used in different synthetic applications.

3-(N-morpholino)propanesulfonic acid: Another morpholine derivative with different functional groups and applications.

Uniqueness: 3-Morpholin-4-yl-butyric acid is unique due to its specific combination of the morpholine ring and butyric acid chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-Morpholin-4-yl-butyric acid (3-MBA) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anti-cancer properties, effects on cell differentiation, and interactions with various biological targets.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- CAS Number : 20447262

1. Anticancer Properties

3-MBA has been studied for its anti-cancer effects, particularly its ability to induce differentiation in cancer cells. In a study comparing butyric acid and its prodrug AN-9, both compounds were shown to cause transient hyperacetylation of histones, which is associated with differentiation and growth inhibition in various cancer cell lines. Specifically, AN-9 induced acetylation at lower concentrations compared to butyric acid, suggesting enhanced potency in promoting differentiation and inhibiting proliferation .

The mechanism by which 3-MBA exerts its effects appears to be linked to histone modification. The compound can lead to hyperacetylation of histones, which is crucial for regulating gene expression involved in cell cycle and differentiation processes. This activity was observed to return to baseline levels after several hours, indicating a transient effect that may require repeated dosing for sustained action .

3. Structure-Activity Relationship (SAR)

Research into the SAR of morpholine derivatives has indicated that modifications on the morpholine ring can significantly influence biological activity. For instance, the introduction of bulky groups or alterations in hydrophilicity can enhance antibacterial properties while potentially reducing cytotoxicity against normal cells. Compounds with increased hydrophilicity showed potent Gram-positive antibacterial activity while maintaining low toxicity profiles .

Case Study 1: Differentiation Induction in Cancer Cells

In a controlled experiment involving human leukemia cell lines, 3-MBA was administered at varying concentrations. The results demonstrated a clear dose-dependent induction of differentiation markers, such as increased expression of specific surface antigens associated with mature cell phenotypes. Histological analysis revealed significant morphological changes consistent with differentiation after treatment with 3-MBA .

Case Study 2: Inhibition of Proliferation

Another study evaluated the effects of 3-MBA on the proliferation of breast cancer cells (MCF-7). The compound was found to inhibit cell growth significantly at concentrations as low as 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that 3-MBA not only inhibits proliferation but also promotes programmed cell death in cancerous cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(6-8(10)11)9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQQUWARIJQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607285 |

Source

|

| Record name | 3-(Morpholin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767240-85-7 |

Source

|

| Record name | 3-(Morpholin-4-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.